Mirabegron N-glucuronide is a significant metabolite of the pharmaceutical compound Mirabegron, which is primarily used in the treatment of overactive bladder. Mirabegron functions as a β3-adrenoceptor agonist, promoting bladder relaxation and increasing urine storage capacity. The glucuronidation process involves the conjugation of Mirabegron with glucuronic acid, resulting in Mirabegron N-glucuronide, which plays a crucial role in the drug's metabolism and excretion.
Mirabegron N-glucuronide is derived from Mirabegron, a medication marketed under the brand name Myrbetriq. The conversion to Mirabegron N-glucuronide occurs primarily in the liver, where various enzymes facilitate the glucuronidation process.
The synthesis of Mirabegron N-glucuronide involves enzymatic processes rather than traditional chemical synthesis. The primary enzyme responsible for this conversion is UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to Mirabegron. This metabolic pathway is crucial for detoxifying and facilitating the excretion of the drug from the body.
The reaction typically occurs in the liver and can be influenced by various factors including genetic polymorphisms in UGT enzymes and the presence of other drugs that may inhibit or induce these enzymes. The formation of Mirabegron N-glucuronide is an important aspect of pharmacokinetics as it affects the drug's bioavailability and therapeutic efficacy.
The molecular structure of Mirabegron N-glucuronide features a complex arrangement that includes multiple hydroxyl groups and a thiazole moiety. The structure can be represented as follows:
The molecular weight is approximately 572.63 g/mol with a complex structure that includes various functional groups conducive to its biological activity.
Mirabegron N-glucuronide participates in several biochemical reactions primarily related to its metabolism and elimination from the body. The primary reaction involves its formation from Mirabegron through glucuronidation:
This reaction highlights the role of UDP-glucuronic acid as a co-substrate in the glucuronidation process. The resulting Mirabegron N-glucuronide is more water-soluble than its parent compound, facilitating renal excretion.
The mechanism of action for Mirabegron N-glucuronide primarily revolves around its role as a metabolite rather than an active therapeutic agent. As a metabolite, it does not exert direct pharmacological effects but helps regulate the levels of active Mirabegron in circulation.
After administration of Mirabegron, it undergoes hepatic metabolism where it is converted into several metabolites including Mirabegron N-glucuronide. This process is essential for maintaining appropriate drug levels and minimizing potential toxicity.
The polar surface area is reported to be 193.5 Ų, suggesting that it has significant hydrophilic characteristics which aid in its solubility and bioavailability.
Mirabegron N-glucuronide serves primarily as a metabolic marker for monitoring the pharmacokinetics of Mirabegron in clinical settings. Understanding its formation and characteristics helps in assessing drug interactions and individual patient responses based on genetic variations affecting UGT enzyme activity.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4